Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and sulfonylation reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-bromophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
- Ethyl 5-(4-fluorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
- Ethyl 5-(4-methylphenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Uniqueness
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and chlorosulfonyl groups makes it particularly reactive and versatile in various chemical reactions.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4-chlorosulfonyl-2-methylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-3-20-14(17)11-8(2)21-12(13(11)22(16,18)19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEXBUHVPPZMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371328 | |
Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-30-1 | |
Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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